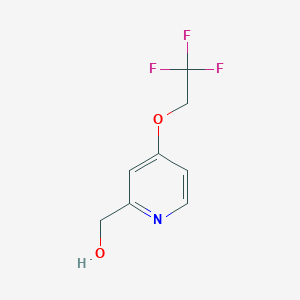

(4-(2,2,2-Trifluoroethoxy)pyridin-2-yl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

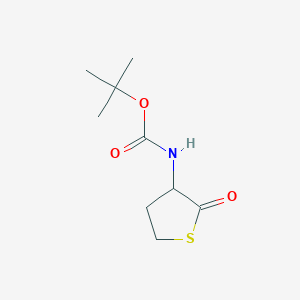

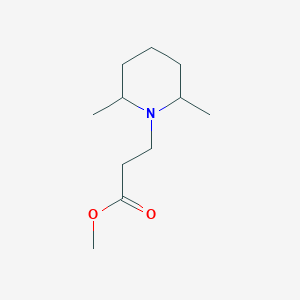

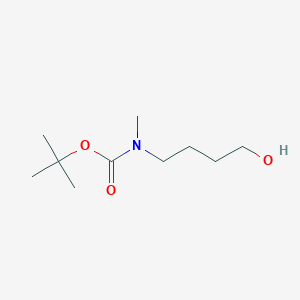

“(4-(2,2,2-Trifluoroethoxy)pyridin-2-yl)methanol” is a chemical compound with the molecular formula C8H8F3NO2. It has a molecular weight of 207.15 . This compound belongs to the class of organic compounds known as pyridines and derivatives .

Molecular Structure Analysis

The molecular structure of “(4-(2,2,2-Trifluoroethoxy)pyridin-2-yl)methanol” consists of a pyridine ring substituted at the 4-position with a (2,2,2-trifluoroethoxy)methanol group . The InChI key for this compound is KALPHRBHKDXGQH-UHFFFAOYSA-N .

Physical And Chemical Properties Analysis

“(4-(2,2,2-Trifluoroethoxy)pyridin-2-yl)methanol” is a solid at room temperature . The compound’s exact physical and chemical properties, such as melting point, boiling point, and solubility, are not specified in the available literature.

Applications De Recherche Scientifique

Synthesis of Substituted Benzylpiperidines

A study by Ágai et al. (2004) developed a short, scalable, and environmentally benign synthesis of 2- and 4-substituted benzylpiperidines. This method is based on the temperature-programmed consecutive deoxygenation and heteroaromatic ring saturation of aryl(pyridin-2-yl)- and aryl(pyridin-4-yl)methanols in the presence of a Pd/C catalyst. The synthesis highlights the role of temperature, acidity, and substrate structure in selectivity changes during the synthesis process, demonstrating the compound's utility in creating substituted benzylpiperidines, which are valuable in various chemical synthesis applications (Ágai et al., 2004).

Coordination Compounds Synthesis

Bourosh et al. (2018) synthesized and studied coordination compounds featuring iron(II) and 3- and 4-pyridine hemiacetals, including derivatives of the compound . The study involved X-ray diffraction, IR, and Mössbauer spectroscopy to analyze the compounds' structure and physicochemical properties. The research contributes to the understanding of coordination chemistry and the design of metal-organic frameworks and coordination compounds (Bourosh et al., 2018).

Corrosion Inhibition

Ma et al. (2017) explored the effectiveness of derivatives of the compound as corrosion inhibitors for mild steel in acidic mediums. The study combines experimental and computational chemistry approaches to understand how these compounds interact with metal surfaces, offering insights into their application in corrosion protection (Ma et al., 2017).

Catalysis and Oligomerization

Kermagoret and Braunstein (2008) investigated nickel complexes with bidentate N,O-type ligands, including derivatives of the compound, for their application in the catalytic oligomerization of ethylene. This research provides valuable insights into the design of catalysts for industrial polymerization processes (Kermagoret & Braunstein, 2008).

Safety And Hazards

Propriétés

IUPAC Name |

[4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO2/c9-8(10,11)5-14-7-1-2-12-6(3-7)4-13/h1-3,13H,4-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KALPHRBHKDXGQH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1OCC(F)(F)F)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10565175 |

Source

|

| Record name | [4-(2,2,2-Trifluoroethoxy)pyridin-2-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10565175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(2,2,2-Trifluoroethoxy)pyridin-2-yl)methanol | |

CAS RN |

103577-65-7 |

Source

|

| Record name | [4-(2,2,2-Trifluoroethoxy)pyridin-2-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10565175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-Methyl-N-{3-[3-(trifluoromethyl)-phenoxy]benzyl}amine](/img/structure/B1316207.png)